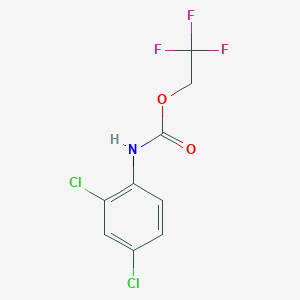
2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(2,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C9H6Cl2F3NO2 . It has a molecular weight of 288.05 .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl N-(2,4-dichlorophenyl)carbamate consists of a carbamate group (N-CO-O) where the nitrogen is connected to a 2,4-dichlorophenyl group and the oxygen is connected to a 2,2,2-trifluoroethyl group .Scientific Research Applications
Spectroscopic Properties and Antipathogenic Activity
- Synthesis and Characterization: A study highlighted the synthesis and characterization of various acylthioureas, including derivatives with a structure similar to 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate. The compounds were analyzed using spectroscopic methods like IR and NMR spectroscopy, and tested for interaction with bacterial cells. The research emphasized the antipathogenic activity of these compounds, particularly against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential for these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chromatographic Applications
- Chiral Stationary Phases: Research has been conducted on using derivatives of 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate as chiral stationary phases in high-performance liquid chromatography. The study found that 3,5-difluorophenylcarbamates and 3,5-bis(trifluoromethyl)phenylcarbamates of cellulose and amylose could effectively resolve optical isomers, highlighting the significance of these compounds in chromatographic applications (Okamoto, Aburatani, & Hatada, 1990).
Synthesis and Utility in Dipeptidyl Ureas
- Building Blocks for Synthesis: A study described the efficient synthesis of compounds structurally similar to 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate. These compounds were characterized and used as building blocks for synthesizing dipeptidyl urea esters, indicating their utility in the synthesis of complex organic molecules (Babu & Kantharaju, 2005).
Agricultural Applications
- Herbicide Performance: Research dating back to 1968 discusses the performance of herbicides, including those structurally similar to 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate. It highlights the factors affecting the efficacy of preemergence herbicides in controlling weed growth in agricultural settings (Jordan, Lyons, Isom, & Day, 1968).
Analytical Chemistry Applications
- Detection of Polar Pesticides: A study in analytical chemistry utilized mass spectrometry to detect various polar pesticides, including carbamate compounds. The research offers insights into the sensitivity and specificity of detecting these compounds, which could potentially include derivatives like 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate (Bagheri, Brouwer, Ghijsen, & Brinkman, 1993).
Nanoparticle Systems for Agricultural Applications
- Sustained Release of Fungicides: A study explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides in agriculture, providing insights into the potential encapsulation and delivery mechanisms for carbamate fungicides, possibly including structures akin to 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate (Campos et al., 2015).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCCNKKTYLGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)
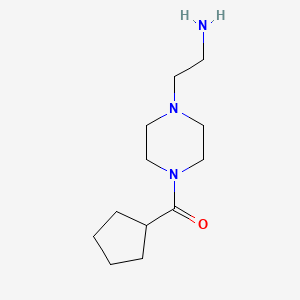
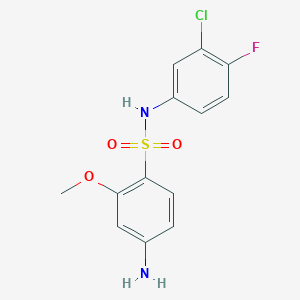
![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)
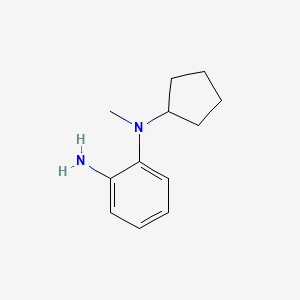
![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)
![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)
![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)
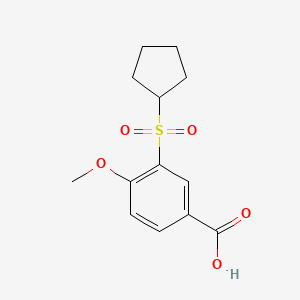
![2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519229.png)
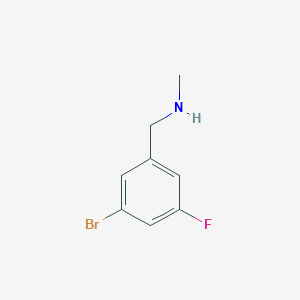
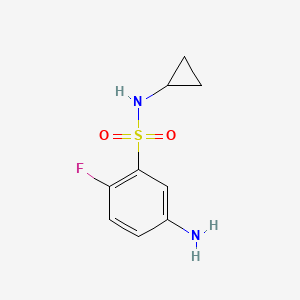
![4-[Ethyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1519237.png)